2-Amino-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-Amino-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with a unique structure that includes a chromene core, a methoxy group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-methylphenylmethanol with 3-methoxy-4-hydroxybenzaldehyde to form an intermediate, which is then reacted with malononitrile and ammonium acetate under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carbonitrile group can yield primary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid (HSO3Cl), or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-Amino-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Material Science: It is explored for its potential use in the development of organic electronic materials and polymers.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(4-methylphenyl)amino]methylphenol
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
Compared to similar compounds, 2-Amino-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile stands out due to its unique chromene core and the presence of both methoxy and carbonitrile groups. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
337505-86-9 |
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Molecular Formula |
C25H24N2O4 |
Molecular Weight |
416.5g/mol |
IUPAC Name |
2-amino-4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C25H24N2O4/c1-15-6-8-16(9-7-15)14-30-20-11-10-17(12-22(20)29-2)23-18(13-26)25(27)31-21-5-3-4-19(28)24(21)23/h6-12,23H,3-5,14,27H2,1-2H3 |
InChI Key |
YYQJEJYXQHIBSA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CCC4)N)C#N)OC |
Origin of Product |
United States |
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